

# Cetohexazine (CAS Number 7007-92-3): An In-depth Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cetohexazine**

Cat. No.: **B1295607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cetohexazine**, with the Chemical Abstracts Service (CAS) number 7007-92-3, is a chemical entity identified as an antihistamine and a sedative.<sup>[1]</sup> Its chemical name is 4,6-dimethylpyridazin-3(2H)-one. Despite its classification, publicly available, in-depth technical data on its physicochemical properties, pharmacological profile, and mechanism of action remains limited. This guide synthesizes the available information and provides a framework for potential future research by outlining general experimental protocols relevant to the characterization of such a compound.

## Introduction

**Cetohexazine** belongs to the pyridazinone class of heterocyclic compounds.<sup>[2][3][4]</sup> Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antihistaminic, anti-inflammatory, analgesic, and cardiovascular effects.<sup>[2][5]</sup> **Cetohexazine** is specifically noted for its potential applications in treating allergic reactions by blocking the effects of histamine and for its sedative properties, suggesting activity within the central nervous system.<sup>[1]</sup>

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Cetohexazine** are not readily available in the public domain. The following table summarizes the known information.

| Property          | Value                                          | Source                                  |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 7007-92-3                                      | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O | <a href="#">[1]</a> <a href="#">[6]</a> |
| Molecular Weight  | 124.14 g/mol                                   | <a href="#">[1]</a> <a href="#">[6]</a> |
| Synonyms          | 4,6-dimethylpyridazin-3(2H)-one, Keto hexazine | <a href="#">[1]</a>                     |
| Density           | 1.17 g/cm <sup>3</sup>                         | <a href="#">[1]</a>                     |
| Refractive Index  | 1.563                                          | <a href="#">[1]</a>                     |
| Melting Point     | Not Available                                  | <a href="#">[1]</a>                     |
| Boiling Point     | Not Available                                  | <a href="#">[1]</a>                     |
| Solubility        | Not Available                                  | <a href="#">[1]</a>                     |

## Pharmacological Profile

**Cetohexazine** is classified as an antihistamine and a sedative.[\[1\]](#) However, specific quantitative pharmacological data, such as binding affinities (K<sub>i</sub>) or half-maximal inhibitory concentrations (IC<sub>50</sub>) for histamine receptors, are not available in the reviewed literature.

## Antihistaminic Activity

The antihistaminic effect of **Cetohexazine** is attributed to its ability to block histamine receptors.[\[1\]](#) Histamine exerts its physiological effects through four main G protein-coupled receptor subtypes: H<sub>1</sub>, H<sub>2</sub>, H<sub>3</sub>, and H<sub>4</sub>. Antihistamines typically act as inverse agonists to stabilize the inactive conformation of the receptor. Given its classification, **Cetohexazine** likely targets one or more of these receptors. Many pyridazinone derivatives have been investigated as antagonists of the histamine H<sub>3</sub> receptor, suggesting a potential area of investigation for **Cetohexazine**.[\[2\]](#)[\[3\]](#)[\[7\]](#)

## Sedative Activity

The sedative properties of **Cetohexazine** indicate that it crosses the blood-brain barrier and acts on the central nervous system.<sup>[1]</sup> This is a common characteristic of first-generation antihistamines, which can cause drowsiness by antagonizing H1 receptors in the brain.

## Signaling Pathways (Hypothetical)

In the absence of specific data for **Cetohexazine**, a hypothetical signaling pathway for a generic H1 receptor antagonist is presented below. Antagonism of the H1 receptor would inhibit the Gq/11 signaling cascade, thereby preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation.



[Click to download full resolution via product page](#)

**Caption:** Hypothetical H1 Receptor Antagonism by **Cetohexazine**.

## Experimental Protocols

As no specific experimental studies for **Cetohexazine** were found, this section provides a general methodology for a histamine receptor binding assay, which would be a critical first step in characterizing its pharmacological activity.

### General Histamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., **Cetohexazine**) for a specific histamine receptor subtype (e.g., H1).

**Objective:** To determine the inhibitory constant (Ki) of **Cetohexazine** for a histamine receptor.

#### Materials:

- Cell membranes expressing the human histamine receptor of interest.
- Radioligand specific for the receptor subtype (e.g., [<sup>3</sup>H]-mepyramine for H1).
- **Cetohexazine** (test compound).
- Non-labeled competing ligand with known affinity (for positive control).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates.
- Scintillation cocktail.
- Scintillation counter.

#### Procedure:

- **Compound Preparation:** Prepare serial dilutions of **Cetohexazine** and the control competitor in assay buffer.

- Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its  $K_d$  value), and varying concentrations of **Cetohexazine** or the control competitor.
- Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the  $IC_{50}$  value, which can then be converted to the  $K_i$  value using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 7007-92-3,Cetohexazine | lookchem [lookchem.com]
- 2. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]
- 3. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublishation.com [sarpublishation.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Identification of pyridazin-3-one derivatives as potent, selective histamine H<sub>3</sub> receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cetohexazine (CAS Number 7007-92-3): An In-depth Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295607#cetohexazine-cas-number-7007-92-3-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)